Ethanol, 2,2'-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-, diacetate (ester)
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Overview
Description
Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-, diacetate (ester) is a complex organic compound known for its unique chemical structure and properties This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-, diacetate (ester) typically involves multiple steps, starting with the formation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The diphenyl groups are introduced through substitution reactions, and the final esterification step involves the reaction with acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-, diacetate (ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.
Scientific Research Applications
Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-, diacetate (ester) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-, diacetate (ester) involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring and diphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the observed effects. The compound may also participate in signaling pathways, influencing cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler compound with a similar heterocyclic ring structure.
Diphenyl oxazole: Contains diphenyl groups attached to the oxazole ring.
Oxazoline: A related compound with a five-membered ring containing one oxygen and one nitrogen atom, but with different substitution patterns.
Uniqueness
Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-, diacetate (ester) is unique due to its specific combination of the oxazole ring, diphenyl groups, and ester functionality
Properties
CAS No. |
33161-82-9 |
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Molecular Formula |
C24H26N2O5 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[2-acetyloxyethyl-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl]amino]ethyl acetate |
InChI |
InChI=1S/C24H26N2O5/c1-18(27)29-15-13-26(14-16-30-19(2)28)17-22-25-23(20-9-5-3-6-10-20)24(31-22)21-11-7-4-8-12-21/h3-12H,13-17H2,1-2H3 |
InChI Key |
QFKJWQNJCIJUMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN(CCOC(=O)C)CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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